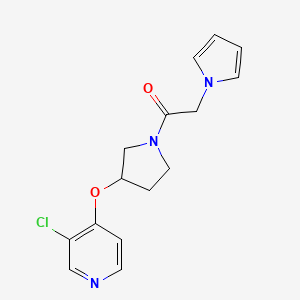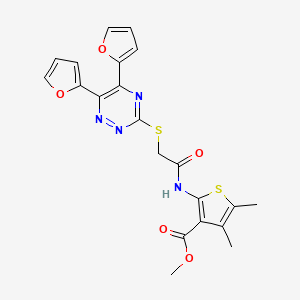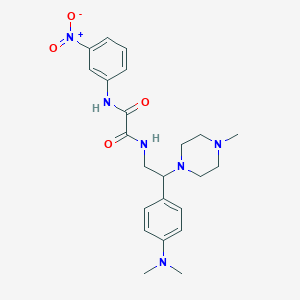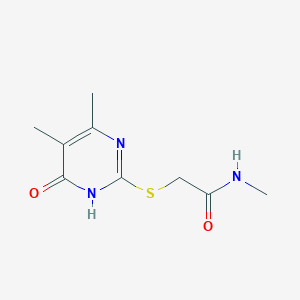
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CEP-26401 and has been investigated for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A pyrrole derivative similar to the compound was synthesized and characterized using spectroscopic techniques like NMR and FT-IR, confirmed by X-ray diffraction. Computational studies using density functional theory (DFT) predicted spectral and geometrical data, showing good correlation with experimental data. This illustrates the compound's utility in synthesis and structural analysis of complex organic molecules (Louroubi et al., 2019).
Versatile Fluorophore Synthesis
- A study on the synthesis of nicotinonitriles incorporating pyrene or fluorene moieties revealed that similar compounds could be used to create versatile environmentally sensitive fluorophores. These compounds showed strong blue-green fluorescence emission, suggesting their potential applications in material science and related fields (Hussein et al., 2019).
Fungicidal Activity
- Derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties demonstrated moderate inhibitory activity against certain fungal species. This suggests potential applications in developing fungicides or studying fungal biology (Liu et al., 2012).
Catalytic Behavior in Ethylene Reactivity
- A related compound was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, forming complexes. These showed good catalytic activities for ethylene reactivity, indicating potential applications in catalysis and industrial chemical reactions (Sun et al., 2007).
Electrooptic Film Fabrication
- Dibranched heterocyclic "push-pull" chromophores structurally related to the compound were synthesized. These compounds played a significant role in the covalent self-assembly, microstructure, and nonlinear optical response of electrooptic films, suggesting applications in photonics and materials science (Facchetti et al., 2006).
Antiviral Activity
- A study on pyrazolo[3,4-b]pyridine derivatives, similar to the compound , showed potential antiviral activity against certain viruses. This indicates possible applications in pharmacology and virology research (Attaby et al., 2006).
Propiedades
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-9-17-5-3-14(13)21-12-4-8-19(10-12)15(20)11-18-6-1-2-7-18/h1-3,5-7,9,12H,4,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAATHAPRWRSHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2400860.png)

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)

![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)




![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2400878.png)
